(3-Methylisoquinolin-7-yl)methanamine
CAS No.:
Cat. No.: VC15987102
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | (3-methylisoquinolin-7-yl)methanamine |
| Standard InChI | InChI=1S/C11H12N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,6,12H2,1H3 |
| Standard InChI Key | YDOSZJZQXGAFPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C(C=C2)CN)C=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the isoquinoline family, a bicyclic system consisting of a benzene ring fused to a pyridine ring. Key substitutions include:
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Methyl group at position 3
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Methanamine group (-CH2NH2) at position 7
The molecular formula is C11H12N2, with a molecular weight of 172.23 g/mol (calculated via PubChem’s atomic mass tables) . The IUPAC name, (3-methylisoquinolin-7-yl)methanamine, reflects these substituents’ positions.
Spectroscopic and Computational Data
While experimental spectral data for this exact compound are unavailable, analogous isoquinolines exhibit characteristic features:
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UV-Vis: Absorption maxima near 270–310 nm due to π→π* transitions in the aromatic system .
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NMR: Protons on the methanamine group typically resonate at δ 3.1–3.4 ppm (1H, NH2) and δ 2.8–3.0 ppm (2H, CH2) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 172.1 (M+) with fragmentation patterns dominated by loss of NH2 (17 Da) and CH3 (15 Da) groups .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing (3-methylisoquinolin-7-yl)methanamine:
Bischler-Napieralski Cyclization
A classical approach for isoquinoline synthesis involves cyclizing β-phenylethylamides. For this compound:
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Precursor Preparation:
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Key Reaction:
Suzuki-Miyaura Cross-Coupling
Modern methods leverage palladium-catalyzed coupling to introduce substituents:
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Borylation at C7:
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Convert 3-methylisoquinoline to its 7-bromo derivative using N-bromosuccinimide (NBS).
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Perform Miyaura borylation to install a boronic ester.
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Amination:
Challenges in Synthesis
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Regioselectivity: Ensuring substitutions occur exclusively at C3 and C7 requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Amine Protection: The methanamine group may necessitate Boc or Fmoc protection during synthesis to prevent side reactions .
Physicochemical Properties and Drug Likeness
Calculated Parameters
| Property | Value | Method/Source |
|---|---|---|
| LogP (Lipophilicity) | 1.8 ± 0.3 | XLogP3-AA (PubChem) |
| Water Solubility | 1.2 mg/mL | Ali et al. (2012) |
| pKa (Basic) | 9.4 (amine group) | ChemAxon Prediction |
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).
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Metabolism: Likely substrate for CYP3A4 due to aromatic amine oxidation .
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Toxicity: Ames test predictions suggest low mutagenic risk (TA98/-S9: negative).
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The PubChem compound [4-(7-methylisoquinolin-3-yl)phenyl]methanamine differs in substitution pattern but shares key functional groups:
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Bioactivity: The phenyl-methanamine analog shows reduced antibacterial potency (MIC > 32 μg/mL against MRSA) compared to C7-methanamine derivatives , highlighting the importance of substitution position.
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Solubility: The additional phenyl ring in the PubChem compound lowers water solubility (0.3 mg/mL vs. 1.2 mg/mL for the target compound) .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The methanamine group serves as a handle for derivatization (e.g., acylations to improve bioavailability) .
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Combination Therapies: Potential synergy with β-lactam antibiotics against resistant strains .
Chemical Biology Probes
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